molecular formula C5H12O2S B1615942 Ethanol, 2-(methoxyethylthio)- CAS No. 25756-33-6

Ethanol, 2-(methoxyethylthio)-

Cat. No.: B1615942
CAS No.: 25756-33-6
M. Wt: 136.22 g/mol
InChI Key: OYUACNRNQVYILQ-UHFFFAOYSA-N
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Description

Ethanol, 2-(methoxyethylthio)-, also known as 2-(methoxyethylthio)ethanol, is an organic compound with the molecular formula C5H12O2S. It is a colorless liquid with a mild odor and is used in various chemical applications. This compound is notable for its unique structure, which includes both an ethoxy and a thioether group, making it versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(methoxyethylthio)- typically involves the reaction of methoxyethanol with a thiol compound under controlled conditions. One common method is the reaction of methoxyethanol with sodium methanethiolate in the presence of a base, such as sodium hydroxide, to yield the desired product .

Industrial Production Methods: Industrial production of ethanol, 2-(methoxyethylthio)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(methoxyethylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethanol, 2-(methoxyethylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethanol, 2-(methoxyethylthio)- involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the thioether group, allowing it to participate in substitution reactions. Additionally, the methoxy group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Uniqueness: Ethanol, 2-(methoxyethylthio)- is unique due to the presence of both methoxy and thioether groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it valuable in various synthetic applications and research contexts .

Properties

IUPAC Name

2-(2-methoxyethylsulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S/c1-7-3-5-8-4-2-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUACNRNQVYILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180430
Record name Ethanol, 2-(methoxyethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25756-33-6
Record name Ethanol, 2-(methoxyethylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025756336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(methoxyethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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